N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide
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Overview
Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with a chloro-substituted phenyl ring, an imidazo[1,2-b]pyridazinyl moiety, and a butyramide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazinyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazinyl ring.
Chlorination: Introduction of the chlorine atom to the phenyl ring is usually achieved through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol in the presence of a base.
Amidation: The final step involves coupling the substituted phenyl ring with butyric acid or its derivatives under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: Used as a probe to study cellular pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, in medicinal applications, it might inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide
- N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide may exhibit unique pharmacokinetic properties, such as better bioavailability or specific binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-4-16(23)20-13-9-11(5-6-12(13)18)14-10-22-15(19-14)7-8-17(21-22)24-2/h5-10H,3-4H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJPNQSUWLWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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